molecular formula C26H43NO2 B591282 (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide CAS No. 883715-21-7

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide

Cat. No.: B591282
CAS No.: 883715-21-7
M. Wt: 401.635
InChI Key: ZMKZIKHBSPDWEF-KHPPLWFESA-N
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Description

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is an organic compound with a complex structure that includes a long aliphatic chain and an aromatic ring. This compound is part of the enamide family, which is known for its stability and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of 3-methoxybenzylamine with octadec-9-enoic acid. The reaction is carried out under conditions that favor the formation of the (Z)-isomer, which is the more stable configuration. The process often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions .

Biology

In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to model membrane interactions and study the effects of lipid modifications .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics and pharmaceuticals .

Mechanism of Action

The mechanism of action of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is unique due to its combination of an aromatic ring and a long aliphatic chain with a double bond. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various applications .

Properties

CAS No.

883715-21-7

Molecular Formula

C26H43NO2

Molecular Weight

401.635

IUPAC Name

(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10-

InChI Key

ZMKZIKHBSPDWEF-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC

Origin of Product

United States

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